molecular formula C11H7IN4 B8157680 3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8157680
M. Wt: 322.10 g/mol
InChI Key: UOUQMDAIVPQNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and pyrimidine moieties in the structure enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the iodination of a pyrrolopyridine precursor. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a biaryl compound.

Scientific Research Applications

3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases or receptors. The iodine atom and pyrimidine ring facilitate binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: can be compared with other pyrrolopyridine derivatives such as:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

These compounds share similar core structures but differ in their functional groups, which can influence their reactivity and biological activity. The unique combination of iodine and pyrimidine in This compound enhances its potential for diverse applications in medicinal and chemical research.

Properties

IUPAC Name

3-iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN4/c12-10-5-16-11-9(10)1-7(4-15-11)8-2-13-6-14-3-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUQMDAIVPQNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.